2',3'-Dibromo-6'-fluoroacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dibromo-6-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c1-4(12)7-6(11)3-2-5(9)8(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKMVJMCWYYQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dibromofluoroacetophenone Scaffolds
Regioselective Bromination Strategies for Fluoroacetophenones
Regioselective bromination is the most direct approach to synthesizing the target scaffold, typically starting from a fluoroacetophenone precursor. The success of this strategy depends on the precise choice of brominating agents and the optimization of reaction parameters to direct the bromine atoms to the desired 2' and 3' positions.
Electrophilic aromatic substitution is the fundamental mechanism for introducing bromine onto the benzene (B151609) ring. Aromatic rings, particularly those deactivated by electron-withdrawing groups like the acetyl group in acetophenone (B1666503), are less reactive towards electrophiles than simple alkenes. libretexts.org Therefore, powerful electrophilic brominating systems are required.
The reaction typically involves an electrophilic bromine source (Br⁺ equivalent) attacking the electron-rich aromatic ring. acsgcipr.org For deactivated rings, this often requires a catalyst to increase the electrophilicity of the bromine agent. libretexts.org
Common reagent systems for electrophilic bromination include:
Molecular Bromine (Br₂) : While atom-efficient, Br₂ is a moderately strong electrophile and often requires activation by a Lewis acid or Brønsted acid to react with deactivated aromatic rings. acsgcipr.orgacsgcipr.org
N-Bromosuccinimide (NBS) : A versatile and easier-to-handle solid reagent, NBS can serve as a source of electrophilic bromine, particularly for activated or moderately deactivated rings. researchgate.net Depending on conditions, it can also be a source of radical bromine. acsgcipr.org
Lewis Acid Catalysts : For deactivated substrates like acetophenones, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is essential. The catalyst polarizes the Br-Br bond, creating a more potent electrophilic species (e.g., Br-Br-FeBr₃) that can overcome the deactivation of the ring. libretexts.orgorgsyn.org
A one-pot process described in patent literature for a related compound involves using a mixture of an HF-pyridine complex and molecular bromine with an iron(III) chloride (FeCl₃) catalyst. This approach suggests that simultaneous halogenation can be achieved under specific conditions.
Table 1: Common Reagent Systems for Electrophilic Aromatic Bromination
| Reagent/Catalyst System | Role of Components | Typical Substrates |
|---|---|---|
| Br₂ / FeBr₃ | Br₂ is the bromine source; FeBr₃ is a Lewis acid catalyst that polarizes Br₂. | Deactivated aromatic rings (e.g., benzene, acetophenone). libretexts.org |
| Br₂ / AlCl₃ | AlCl₃ acts as a Lewis acid catalyst, complexing with the carbonyl group and directing substitution. | Deactivated aromatic ketones. orgsyn.org |
| N-Bromosuccinimide (NBS) / Acetic Acid | NBS provides an electrophilic bromine source; acetic acid can act as a solvent and a mild acid promoter. | Moderately deactivated or activated rings. |
Achieving the desired 2',3'-dibromo substitution pattern on a 6'-fluoroacetophenone starting material is highly dependent on the fine-tuning of reaction conditions.
Catalysis : The role of the catalyst is paramount. In the bromination of acetophenone, using at least one equivalent of aluminum chloride (AlCl₃) is critical. The AlCl₃ complexes with the carbonyl oxygen, strongly deactivating the ring and directing the incoming electrophile to the meta-position (3'-position). If less than one equivalent is used, side-chain (α-position) halogenation can become a competing reaction. orgsyn.org For the target compound, the interplay between the meta-directing acetyl group and the ortho-, para-directing fluorine atom must be carefully managed through the choice and amount of catalyst.
Temperature : Reaction temperature can significantly impact selectivity. While higher temperatures increase the reaction rate, they can also lead to the formation of undesired isomers and polybrominated byproducts. Controlled temperature, sometimes starting at room temperature or below, is often necessary to favor the formation of a specific regioisomer.
Solvent Effects : The solvent can influence reaction outcomes by affecting reagent solubility and the stability of charged intermediates. Acetic acid is a common solvent for bromination reactions. libretexts.org In some cases, solvent-free conditions, where reagents are ground together, have been reported for the halogenation of acetophenone derivatives, offering a potentially greener alternative. nih.gov Continuous flow microreactors also offer precise control over temperature and mixing, which can lead to higher selectivity and yields. researchgate.net
Table 2: Influence of Reaction Parameters on Bromination Selectivity
| Parameter | Effect on Selectivity | Notes |
|---|---|---|
| Catalyst Stoichiometry | Can determine the site of halogenation (ring vs. side-chain). | For acetophenones, >1 equivalent of AlCl₃ favors ring bromination at the meta position. orgsyn.org |
| Temperature | Lower temperatures generally favor higher selectivity. | Higher temperatures can lead to a mixture of products and over-halogenation. |
| Solvent Polarity | Can influence reaction rate and the stability of intermediates. | Solvents like acetic acid or dichloromethane (B109758) are common. Solvent choice can be critical for process safety and environmental impact. acsgcipr.org |
| Reaction Time | Longer reaction times can lead to the formation of thermodynamically more stable products or byproducts. | Optimization is needed to maximize the yield of the desired product while minimizing side reactions. researchgate.net |
Alternative Synthetic Routes to Dibromofluoroacetophenone Frameworks
Beyond direct bromination, other synthetic strategies can be employed to construct the dibromofluoroacetophenone core. These methods may offer better control over the substitution pattern by building the molecule sequentially or through different chemical transformations.
It is crucial to distinguish aromatic ring halogenation from α-halogenation, which occurs on the carbon atom adjacent to the carbonyl group (the α-carbon). nih.gov This reaction does not lead to the desired 2',3'-dibromo-6'-fluoroacetophenone but is a common pathway for acetophenone derivatives under certain conditions.
The mechanism for α-halogenation involves the formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking an electrophilic halogen source. libretexts.orgpressbooks.pub
Acid-Catalyzed α-Halogenation : In the presence of an acid catalyst, a single α-hydrogen is typically replaced by a halogen. The introduction of the first electron-withdrawing halogen deactivates the enol, making a second substitution less favorable. pressbooks.pub
Base-Promoted α-Halogenation : Under basic conditions, all α-hydrogens can be replaced by halogens. The first halogen increases the acidity of the remaining α-hydrogens, making subsequent halogenations faster. pressbooks.pub
Reagents like bromine in 1,4-dioxane (B91453) have been used in continuous flow setups to achieve highly selective α-monobromination of acetophenone with 99% yield. nih.gov Microwave-assisted α-bromination using NBS and p-toluenesulfonic acid (pTsOH) is also an efficient method. researchgate.net
More complex, multi-step routes can provide unambiguous control over the final substitution pattern.
Sequential Halogenation : This strategy involves the stepwise introduction of the halogen atoms. A plausible route could start with 2'-fluoroacetophenone. google.comacs.org The first bromination would be directed by both the ortho, para-directing fluorine and the meta-directing acetyl group. After isolating the desired monobrominated intermediate, a second bromination step would be performed under conditions optimized to install the second bromine atom at the remaining target position.
Functional Group Interconversion (FGI) : This powerful technique involves synthesizing a precursor molecule with a different functional group that can be readily converted to a bromine atom. A classic example is the Sandmeyer reaction, where an aromatic amino group (-NH₂) is transformed into a bromide (-Br) via an intermediate diazonium salt. orgsyn.org This allows for the synthesis of a specific amino-fluoroacetophenone isomer, which can then be converted to the corresponding bromo-fluoroacetophenone, circumventing the challenges of direct electrophilic bromination.
Cross-Coupling Reactions : Modern synthetic chemistry offers modular approaches like transition-metal-catalyzed cross-coupling reactions. An Ullmann-type coupling, for example, could involve the reaction of a pre-halogenated fragment like 1,2-dibromo-4-fluorobenzene (B1585839) with a reagent capable of installing the acetyl group. This method provides excellent control over the substitution pattern by assembling the final molecule from precisely constructed building blocks.
Mechanistic Investigations of Reactions Involving Dibromofluoroacetophenones
Nucleophilic Substitution Reactions at Bromine Centers
Nucleophilic aromatic substitution (SNAr) is a key reaction class for halogenated aromatic compounds. wikipedia.org In these reactions, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The reactivity of the substrate is significantly influenced by the nature of the leaving group and the attacking nucleophile.
Analysis of Leaving Group Characteristics and Nucleophile Reactivity
In the context of SNAr reactions, the "element effect" often shows an inverted order of leaving group ability for halogens compared to SN2 reactions, with the order being F > Cl ≈ Br > I. nih.gov This is because the rate-determining step is the nucleophilic attack and the breaking of the aromatic system, not the departure of the leaving group. wikipedia.orgyoutube.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. nih.gov
The reactivity of nucleophiles is another critical factor. Stronger nucleophiles will generally react faster. The choice of nucleophile can also influence the reaction pathway. For instance, anionic nucleophiles like thiolate can lead to very early transition states. nih.gov The table below summarizes the relative reactivity of different nucleophiles with bromoacetophenones, though specific data for 2',3'-Dibromo-6'-fluoroacetophenone is not extensively available in the provided results.
| Nucleophile | Relative Reactivity |
| Thiolates (RS⁻) | High |
| Alkoxides (RO⁻) | Moderate to High |
| Amines (RNH₂) | Moderate |
| Halides (X⁻) | Low |
This table provides a general trend of nucleophile reactivity.
Mechanistic Studies of SNAr and SRN1 Pathways
The SNAr mechanism is the most prevalent pathway for nucleophilic aromatic substitution, especially when electron-withdrawing groups are present on the aromatic ring. wikipedia.org This mechanism proceeds through a two-step process involving the formation of a stable intermediate called a Meisenheimer complex. nih.gov The presence of the acetyl group and the fluorine atom in this compound would activate the ring towards nucleophilic attack.
The SRN1 (substitution nucleophilic radical) mechanism is another possible pathway, particularly under photostimulation or in the presence of radical initiators. This mechanism involves a radical chain process. While less common than SNAr, it can be a viable pathway for certain substrates and reaction conditions.
Electrophilic Aromatic Substitution Pathways on the Fluoroacetophenone Core
Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The substituents already present on the aromatic ring significantly influence the rate and regioselectivity of the reaction. wikipedia.org
In this compound, the fluorine atom and the acetyl group are deactivating groups, meaning they decrease the rate of electrophilic substitution. The halogens (bromine and fluorine) are ortho, para-directing, while the acetyl group is a meta-director. The interplay of these groups would lead to complex regiochemical outcomes in electrophilic substitution reactions.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen atom (Cl, Br). khanacademy.orgmasterorganicchemistry.com
Nitration: Introduction of a nitro group (NO₂). masterorganicchemistry.comyoutube.com
Sulfonation: Introduction of a sulfonic acid group (SO₃H). masterorganicchemistry.comyoutube.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group. total-synthesis.com
Radical-Mediated Reaction Mechanisms
Radical reactions offer alternative pathways for the transformation of halogenated aromatic compounds. mdpi.com These reactions can be initiated by various methods, including photoredox catalysis and thermal decomposition of radical initiators. conicet.gov.ar Radical-mediated processes can lead to functionalization that is not achievable through traditional ionic pathways. researchgate.net For example, radical trifunctionalization reactions of alkenes and alkynes have been developed. mdpi.com In the context of this compound, radical reactions could involve the abstraction of a bromine atom to form an aryl radical, which can then participate in various C-C or C-heteroatom bond-forming reactions. libretexts.org
Concerted vs. Stepwise Reaction Mechanisms in Halogenated Aromatic Systems
The distinction between concerted and stepwise mechanisms in nucleophilic aromatic substitution is a topic of ongoing research. nih.govic.ac.uk A concerted mechanism (cSNAr) involves a single transition state, while a stepwise mechanism proceeds through a distinct intermediate, the Meisenheimer complex. quora.comyoutube.com
Several factors can influence whether a reaction proceeds through a concerted or stepwise pathway, including the nature of the nucleophile, the leaving group, and the solvent. ntu.edu.sg Computational studies have shown that for some systems, the reaction can be finely tuned to exhibit either concerted or stepwise behavior. ic.ac.uk Recent research suggests that many SNAr reactions, previously assumed to be stepwise, may actually be concerted or exist on a mechanistic continuum between the two extremes. nih.govrsc.org The ability of the leaving group can significantly affect the reaction course, with better leaving groups potentially favoring a more concerted-like process. ntu.edu.sg
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Conformational Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the relative orientation of atoms in a molecule. For a substituted aromatic compound such as 2',3'-Dibromo-6'-fluoroacetophenone, a suite of 1D and 2D NMR experiments would be essential to differentiate it from its isomers and to understand its conformational preferences in solution.
In addition to the standard through-bond J-couplings, the presence of a fluorine atom at the 6'-position allows for the observation of through-space spin-spin couplings. These couplings, which are transmitted through space rather than through the covalent bond network, are highly dependent on the spatial proximity of the interacting nuclei.
For this compound, a significant through-space coupling would be expected between the fluorine atom at the 6'-position (¹⁹F) and the protons of the acetyl group's methyl rotor (¹H). Similarly, a through-space coupling between the 6'-fluorine and the carbonyl carbon (¹³C) and the methyl carbon (¹³C) of the acetyl group would be anticipated. The magnitude of these couplings is directly related to the distance between the coupled nuclei. A larger coupling constant would indicate a closer spatial arrangement, providing crucial evidence for the preferred conformation of the acetyl group relative to the fluorinated aromatic ring. For instance, a strong ⁵J(H,F) coupling would suggest a conformation where the methyl group is oriented towards the fluorine atom.
A hypothetical data table illustrating the expected through-space couplings is presented below.
| Coupling Nuclei | Expected Coupling Type | Anticipated Coupling Constant (Hz) | Structural Information Gained |
| ¹H (acetyl) - ¹⁹F | Through-space | > 1.0 Hz | Provides evidence for the preferred rotational conformation of the acetyl group relative to the aromatic ring. |
| ¹³C (carbonyl) - ¹⁹F | Through-space | > 2.0 Hz | Confirms the proximity of the carbonyl group to the fluorine atom, aiding in conformational analysis. |
| ¹³C (methyl) - ¹⁹F | Through-space | > 1.0 Hz | Further corroborates the conformational preference of the acetyl moiety. |
This is a hypothetical representation of expected data.
The conformational equilibrium of a molecule can be influenced by the surrounding solvent environment. By recording NMR spectra in a series of solvents with varying dielectric constants (e.g., from non-polar benzene-d₆ to polar DMSO-d₆), one can observe changes in chemical shifts and coupling constants.
For this compound, a change in solvent polarity could alter the preferred orientation of the acetyl group. This would manifest as a change in the magnitude of the through-space ¹H-¹⁹F and ¹³C-¹⁹F coupling constants. A linear correlation between the observed coupling constants and the dielectric constant of the solvent would provide strong evidence for a solvent-dependent conformational equilibrium. This analysis allows for a deeper understanding of the subtle interplay between intramolecular and intermolecular forces governing the molecule's three-dimensional structure.
A hypothetical data table showing the solvent effect on a through-space coupling constant is provided below.
| Solvent | Dielectric Constant (ε) | Hypothetical ⁵J(Hα, F) (Hz) |
| Benzene-d₆ | 2.28 | 3.0 |
| Chloroform-d | 4.81 | 3.5 |
| Acetone-d₆ | 20.7 | 4.2 |
| DMSO-d₆ | 47.2 | 4.8 |
This is a hypothetical representation of expected data.
Infrared (IR) Spectroscopy for Advanced Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the region of 1680-1700 cm⁻¹. The exact position of this band can provide clues about the electronic environment of the carbonyl group. The presence of electron-withdrawing bromine and fluorine substituents on the aromatic ring would be expected to shift this absorption to a slightly higher frequency compared to unsubstituted acetophenone (B1666503).
Other important absorptions would include:
C-H stretching vibrations of the methyl group (around 2900-3000 cm⁻¹) and the aromatic ring (around 3000-3100 cm⁻¹).
C=C stretching vibrations of the aromatic ring, which typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-F stretching vibration , which is usually a strong and distinct band in the 1000-1300 cm⁻¹ range.
C-Br stretching vibrations , which appear at lower frequencies, typically below 800 cm⁻¹.
A hypothetical data table summarizing the expected IR absorption bands is shown below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (ketone) | Stretch | 1685 - 1705 | Strong |
| Aromatic C-H | Stretch | 3050 - 3150 | Medium to Weak |
| Aliphatic C-H | Stretch | 2900 - 3000 | Medium to Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
| C-F | Stretch | 1100 - 1250 | Strong |
| C-Br | Stretch | 550 - 750 | Medium to Strong |
This is a hypothetical representation of expected data.
Mass Spectrometry Techniques for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular weight. This would allow for the unambiguous confirmation of its elemental formula, C₈H₅Br₂FO.
Electron ionization mass spectrometry (EI-MS) would be employed to study the fragmentation pathways of the molecule. The mass spectrum would be expected to show a molecular ion peak ([M]⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with relative intensities corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Key fragmentation pathways would likely involve:
Alpha-cleavage: Loss of the methyl radical (•CH₃) to form a stable acylium ion.
Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring.
Loss of bromine atoms: Sequential loss of bromine radicals.
Analysis of these fragmentation patterns provides valuable corroborating evidence for the proposed structure. A hypothetical table of major mass spectral fragments is presented below.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formation Pathway |
| 318, 320, 322 | [C₈H₅⁷⁹Br₂FO]⁺, [C₈H₅⁷⁹Br⁸¹BrFO]⁺, [C₈H₅⁸¹Br₂FO]⁺ | Molecular Ion (M⁺) |
| 303, 305, 307 | [C₇H₂⁷⁹Br₂FO]⁺, [C₇H₂⁷⁹Br⁸¹BrFO]⁺, [C₇H₂⁸¹Br₂FO]⁺ | Loss of methyl radical (•CH₃) |
| 275, 277, 279 | [C₆H₂⁷⁹Br₂F]⁺, [C₆H₂⁷⁹Br⁸¹BrF]⁺, [C₆H₂⁸¹Br₂F]⁺ | Loss of acetyl group (•COCH₃) |
| 196, 198 | [C₇H₅⁷⁹BrFO]⁺, [C₇H₅⁸¹BrFO]⁺ | Loss of a bromine radical |
This is a hypothetical representation of expected data, showing the characteristic isotopic pattern for two bromine atoms.
Computational Chemistry and Theoretical Studies of Dibromofluoroacetophenones
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic architecture of molecules. For 2',3'-Dibromo-6'-fluoroacetophenone, methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to elucidate its electronic structure. researchgate.net These calculations can determine key parameters such as molecular orbital energies, electron density distribution, and electrostatic potential.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. eurjchem.com For substituted acetophenones, the nature and position of the halogen atoms significantly influence the electronic properties of both the aromatic ring and the acetyl group.
Furthermore, these calculations can predict reactivity descriptors. For instance, the calculated electrostatic potential surface can identify electron-rich and electron-poor regions of the molecule, suggesting likely sites for nucleophilic or electrophilic attack. researchgate.net This information is invaluable for predicting how this compound will interact with other reagents.
Conformational Analysis via Density Functional Theory (DFT) and Molecular Mechanics
The three-dimensional arrangement of atoms in a molecule, its conformation, is critical to its physical and chemical properties. For flexible molecules like this compound, which has a rotatable acetyl group, conformational analysis is essential. Both Density Functional Theory (DFT) and Molecular Mechanics (MM) are powerful tools for this purpose. researchgate.netcwu.edu
DFT methods provide a quantum mechanical treatment of the electronic structure, offering high accuracy in determining the relative energies of different conformers. researchgate.net By systematically rotating the dihedral angle between the acetyl group and the phenyl ring, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation. For para-substituted acetophenones, studies have shown that planar conformers are generally the most stable. researchgate.net
Molecular mechanics, while less computationally intensive, can also provide valuable insights into conformational preferences. cwu.edusinica.edu.tw MM methods treat molecules as a collection of atoms held together by springs, using a parameterized force field to calculate the steric and electrostatic interactions that govern conformational stability. sinica.edu.tw This approach is particularly useful for exploring the conformational landscape of larger molecules or for performing molecular dynamics simulations. cwu.edu
Table 1: Comparison of Computational Methods for Conformational Analysis
| Feature | Density Functional Theory (DFT) | Molecular Mechanics (MM) |
| Theoretical Basis | Quantum Mechanics | Classical Mechanics |
| Computational Cost | High | Low |
| Accuracy | High | Moderate to High (Force Field Dependent) |
| Typical Application | Calculating relative energies of conformers, rotational barriers | Rapid conformational searching, molecular dynamics |
Investigation of Intermolecular Interactions and Solvent Effects on Conformation
The behavior of this compound is not solely determined by its intrinsic properties but is also influenced by its environment. Intermolecular interactions, such as hydrogen bonding and stacking interactions, can significantly affect its conformation and reactivity. nih.govnih.gov For instance, in the presence of a hydrogen bond donor like phenol, halogenated acetophenones can exhibit preferences for specific docking sites, which can be influenced by the halogen substituents. nih.govnih.gov
Solvent effects also play a crucial role. The conformation of a molecule can change depending on the polarity of the solvent. Computational models like the Polarizable Continuum Model (PCM) and the Onsager model can be used to simulate the influence of a solvent environment on the conformational equilibrium. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and their impact on rotational barriers and conformational preferences. researchgate.net Studies on para-substituted acetophenones have demonstrated that different solvation models can yield varying predictions for rotational barriers, highlighting the importance of choosing an appropriate model for the system under investigation. researchgate.net
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides powerful tools for modeling reaction pathways and characterizing the high-energy transition states that connect reactants and products. researchgate.netresearchgate.net For reactions involving this compound, these methods can elucidate the step-by-step process of bond breaking and formation.
By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state structure. nih.govnih.gov The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. Computational methods can be used to calculate the geometry and energy of these fleeting transition state structures, providing insights that are often difficult to obtain experimentally. researchgate.net For example, in reactions of α-bromoacetophenones with nucleophiles, DFT calculations have been used to investigate the potential for different reaction mechanisms, such as substitution and addition, by locating the relevant transition states on the potential energy surface. researchgate.net
Table 2: Key Concepts in Reaction Pathway Modeling
| Concept | Description |
| Potential Energy Surface | A multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. |
| Reaction Coordinate | A parameter that represents the progress along a reaction pathway. |
| Transition State | The highest energy point along the minimum energy path between reactants and products. |
| Activation Energy | The energy difference between the reactants and the transition state, which must be overcome for a reaction to occur. |
Synthetic Applications and Intermediate Utility of Dibromofluoroacetophenones
Precursor in Heterocyclic Synthesis
The presence of an α-bromoketone moiety makes 2',3'-Dibromo-6'-fluoroacetophenone a highly valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The electrophilic carbon of the α-bromomethyl group and the carbonyl carbon serve as key reactive sites for cyclization reactions with various nucleophiles.
Cyclization Reactions Utilizing α-Bromoketone Functionality
The α-bromoketone functional group is a classic and reliable electrophile for the construction of five- and six-membered heterocyclic rings. While specific examples for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from analogous structures like 2-bromo-3′-fluoroacetophenone. This related compound is widely used in the synthesis of thiazoles and pyrazines.
For instance, the Hantzsch thiazole synthesis would involve the reaction of this compound with a thioamide. The proposed reaction mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon bearing the bromine, followed by cyclization and dehydration to afford the corresponding thiazole derivative.
Similarly, reaction with ortho-phenylenediamine derivatives is expected to yield pyrazine derivatives through a condensation and cyclization pathway ossila.com. The electron-withdrawing effects of the bromine and fluorine atoms on the phenyl ring can influence the reaction rates and yields of these cyclization reactions.
| Heterocycle | Reactant | Expected Product |
| Thiazole | Thioamide | 2-substituted-4-(2,3-dibromo-6-fluorophenyl)thiazole |
| Pyrazine | o-Phenylenediamine | 2-(2,3-dibromo-6-fluorobenzoyl)methyl-substituted pyrazine |
Synthesis of Pyridinium Ylides and Derived Scaffolds
The α-bromo group in this compound facilitates the formation of pyridinium salts upon reaction with pyridine. Subsequent treatment with a base can deprotonate the α-carbon to generate a stabilized pyridinium ylide. While a direct synthesis from this compound is not explicitly reported, the synthesis of a pyridinium ylide from the closely related 2,3′-dibromoacetophenone and pyridine has been documented. This suggests a similar reactivity for the title compound.
These pyridinium ylides are versatile 1,3-dipoles and can participate in various cycloaddition reactions, particularly with alkynes, to form indolizine derivatives. The reaction proceeds via a [3+2] cycloaddition followed by oxidation. The substituents on the phenyl ring of the acetophenone (B1666503) moiety are incorporated into the final indolizine scaffold, allowing for the synthesis of a library of substituted heterocyclic compounds.
Role in the Elaboration of Complex Organic Molecules
Beyond the synthesis of simple heterocycles, the functional handles present in this compound allow for its incorporation into more complex molecular architectures. The bromine atoms on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of carbon-carbon bonds. This allows for the attachment of diverse aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity.
The ketone functionality can also be a site for further transformations. It can undergo reduction to an alcohol, which can then be used in ether or ester formation. Alternatively, it can react with organometallic reagents in Grignard or Wittig reactions to form new carbon-carbon bonds and introduce further functional groups. This multi-faceted reactivity makes this compound a valuable building block for the convergent synthesis of complex target molecules.
Intermediate for Specialized Pharmaceutical Precursors and Ligands
Halogenated organic compounds play a crucial role in medicinal chemistry due to the ability of halogen atoms to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of two bromine atoms and a fluorine atom in this compound makes it an attractive intermediate for the synthesis of specialized pharmaceutical precursors.
While direct applications in marketed drugs are not readily found in the public domain, the structural motifs accessible from this intermediate are prevalent in pharmacologically active compounds. For example, thiazole derivatives synthesized from analogous α-bromoketones have shown activity as correctors of the chloride transport defect in cystic fibrosis and as inhibitors of glutathione S-transferase Omega 1 ossila.com. The dibromo-fluoro substitution pattern on the phenyl ring can be exploited to fine-tune the biological activity of such compounds.
Furthermore, the ability to form complex heterocyclic structures and undergo further derivatization makes this compound a useful precursor for the synthesis of novel ligands for various biological targets.
Derivatization for Analytical and Mechanistic Studies
The reactivity of the α-bromoketone functionality can be utilized for the derivatization of this compound for analytical purposes. For example, reaction with fluorescent or UV-active chromophores containing a nucleophilic group can yield derivatives with enhanced detection properties in techniques like HPLC. While specific derivatization protocols for this compound are not detailed in the literature, methods developed for other α-bromoketones are likely applicable.
From a mechanistic standpoint, the presence of multiple halogen atoms with different electronic properties (the electron-withdrawing fluorine and the less electronegative but polarizable bromine atoms) provides a model system for studying the influence of halogen substitution on reaction mechanisms. For instance, studying the kinetics and regioselectivity of its reactions can provide insights into the electronic and steric effects of the substituents on the reactivity of the α-bromoketone and the aromatic ring. The distinct NMR signatures of fluorine and the potential for crystallographic analysis of its derivatives can aid in these mechanistic investigations.
Emerging Research Directions and Future Perspectives in Dibromofluoroacetophenone Chemistry
Development of Novel Catalytic Transformations for Selective Functionalization
The presence of two bromine atoms and one fluorine atom, each with distinct electronic environments and positions relative to the activating acetyl group, makes 2',3'-Dibromo-6'-fluoroacetophenone a prime candidate for selective catalytic transformations. Research is increasingly focused on developing catalytic systems that can distinguish between the C2'-Br and C3'-Br bonds, as well as activate the otherwise inert C-F and C-H bonds.
Modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are the workhorses for creating C-C and C-heteroatom bonds. The challenge lies in achieving selectivity. Typically, the C-Br bond at the 2'-position, being ortho to the electron-withdrawing acetyl group, is more activated towards certain catalytic cycles, such as those involving oxidative addition to a low-valent metal center (e.g., Palladium(0) or Nickel(0)). Future research will likely focus on ligand and catalyst design to exquisitely tune this electronic preference. For instance, bulky, electron-rich phosphine (B1218219) ligands can modulate the reactivity of the metal catalyst to favor reaction at one site over the other.
Furthermore, C-H activation/functionalization is a rapidly advancing field that offers a paradigm shift from traditional cross-coupling. Catalytic systems, often based on palladium, rhodium, or ruthenium, can direct the functionalization of C-H bonds ortho to a directing group. In this compound, the acetyl group could potentially direct the arylation, alkylation, or acylation of the C5' position, providing a pathway to tetra-substituted benzene (B151609) rings that would be difficult to access through classical methods.
Integration into Flow Chemistry and Sustainable Synthetic Methodologies
The synthesis and manipulation of polyhalogenated compounds often involve highly exothermic or rapid reactions, which can be difficult to control in conventional batch reactors, leading to side products. rsc.org Flow chemistry, which involves performing reactions in continuous-flow microreactors, offers a powerful solution to these challenges. rsc.orguc.pt
The integration of this compound chemistry into flow systems presents several advantages:
Enhanced Safety: Many functionalization reactions, such as metal-halogen exchange using organolithium or Grignard reagents, are highly exothermic and require cryogenic temperatures. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation, enabling these reactions to be performed safely at or near room temperature. thieme-connect.de
Improved Selectivity: The precise control over reaction time (residence time), temperature, and stoichiometry in a flow reactor minimizes the formation of byproducts. rsc.org For instance, in a selective monobromination of an acetophenone (B1666503), flow chemistry can prevent the formation of the dibromo byproduct. rsc.org This principle is directly applicable to the selective functionalization of one of the bromine atoms on the dibromofluoroacetophenone core.
Scalability and Sustainability: Processes developed in microreactors can be readily scaled up by "numbering up" (running multiple reactors in parallel) or by using larger reactors with similar geometries. rsc.org This avoids the challenges of re-optimizing reactions for large-scale batch production. Flow chemistry also promotes sustainability by reducing solvent waste and energy consumption and allowing for the integration of in-line purification and analysis. uc.ptdurham.ac.uk The development of telescoped flow processes, where multiple reaction steps are connected sequentially without intermediate workup, represents a highly efficient and sustainable approach to synthesizing complex molecules from the dibromofluoroacetophenone scaffold. durham.ac.uk
Table 1: Comparison of Batch vs. Flow Chemistry for Selective Halogenation
| Feature | Batch Reaction | Flow Chemistry |
| Reaction Control | Difficult to control rapid, exothermic kinetics, leading to byproducts (e.g., over-bromination). rsc.org | Precise control over temperature, mixing, and residence time enhances selectivity. rsc.org |
| Safety | Poor heat transfer in large vessels can create hazardous hotspots, especially with exothermic reactions. uc.pt | High surface-area-to-volume ratio allows for rapid and efficient heat exchange, improving safety. uc.pt |
| Scalability | Scale-up often requires significant re-optimization of reaction conditions. | Readily scalable by continuous operation or parallelization ("numbering up"). rsc.org |
| Resource Efficiency | Can generate significant solvent and reagent waste from workups and purifications. | Minimizes waste through higher yields and potential for integrated, in-line purification. durham.ac.uk |
Chemo- and Regioselective Functionalization of Polyhalogenated Systems
A key challenge in utilizing molecules like this compound is achieving chemo- and regioselectivity—selectively reacting one halogen atom in the presence of others. The different electronic environments of the C2'-Br and C3'-Br bonds provide a basis for this selectivity.
Groundbreaking work in the field has demonstrated that mixed lithium/magnesium bimetallic reagents, such as sBu2Mg·2LiOR, can perform highly regioselective Br/Mg exchanges on dibromo-arenes. uni-muenchen.deresearchgate.net The regioselectivity of this exchange is governed by a complex interplay of steric and electronic factors, as well as the presence of coordinating additives. uni-muenchen.de
For example, in many dibromo-aromatic systems, the Br/Mg exchange preferentially occurs at the more sterically accessible and/or more acidic position. The addition of a chelating Lewis donor ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), can dramatically alter and even reverse this selectivity. uni-muenchen.deresearchgate.net This is attributed to the ligand's ability to modulate the structure and reactivity of the organometallic intermediate. uni-muenchen.de This methodology could be directly applied to this compound to selectively generate either the 2'-magnesiated or 3'-magnesiated intermediate, which could then be trapped with a wide range of electrophiles to install new functional groups. uni-muenchen.de
Table 2: Examples of Regioselective Br/Mg Exchange in Polyhalogenated Arenes
| Substrate | Reagent/Additive | Position of Exchange | Product Yield | Reference |
| 2,4-Dibromoanisole | sBu2Mg·2LiOR | C4 | 85% | researchgate.net |
| 2,5-Dibromo-3-methylthiophene | sBu2Mg·2LiOR / PMDTA | C5 | 80% | uni-muenchen.de |
| 2,4-Dibromopyridine | sBu2Mg·2LiOR | C4 | 88% | uni-muenchen.de |
| 2,4-Dibromopyridine | sBu2Mg·2LiOR / PMDTA | C2 | 86% | uni-muenchen.de |
This powerful technique for achieving regioselectivity in polyhalogenated systems provides a clear roadmap for the selective elaboration of the this compound core, opening up avenues for the synthesis of complex, highly functionalized aromatic compounds.
Advanced Materials Science Applications Derived from Dibromofluoroacetophenone Scaffolds
The unique substitution pattern of this compound makes it an exceptionally promising platform for the construction of advanced materials. The ability to selectively functionalize the two bromine positions, combined with the potential for further reactions at the acetyl group and C-F/C-H bonds, allows for the programmed assembly of complex molecular architectures.
Potential applications in materials science include:
Organic Electronics: Sequential, site-selective cross-coupling reactions (e.g., Suzuki or Stille couplings) at the C2' and C3' positions can be used to build conjugated oligomers and polymers. By carefully choosing the coupling partners, researchers can tune the electronic properties (e.g., HOMO/LUMO levels, band gap) of the resulting materials for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The fluorine atom can enhance the electron-accepting properties and improve the stability and molecular packing of these materials.
Functional Polymers: The functionalization of polymers can impart new properties. nih.gov The dibromofluoroacetophenone scaffold could be incorporated into polymer backbones or used as a pendant group. Subsequent modification of the bromine atoms could be used to cross-link the polymer chains, attach bioactive molecules, or introduce flame-retardant properties, for which bromine-containing compounds are well-known.
Liquid Crystals: The rigid, anisotropic core of functionalized dibromofluoroacetophenone derivatives could be exploited in the design of novel liquid crystalline materials. By attaching appropriate mesogenic units through the reactive handles on the scaffold, it may be possible to create materials with specific phase behaviors for use in displays and sensors.
The fundamental understanding of selective functionalization, particularly when combined with scalable and sustainable methods like flow chemistry, positions this compound as a key building block for the next generation of high-performance organic materials.
Q & A
Q. What are the common synthetic routes for preparing 2',3'-Dibromo-6'-fluoroacetophenone, and how can reaction conditions be optimized?
The synthesis typically involves halogenation of a fluorinated acetophenone precursor. For example, bromination of 6'-fluoroacetophenone using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ . Controlled temperature (0–5°C) and inert atmosphere (N₂) are critical to minimize side reactions such as over-bromination. Yield optimization (70–85%) can be achieved by adjusting stoichiometry (1.2–1.5 eq Br₂) and reaction time (2–4 hours) . Post-synthesis purification via column chromatography (hexane:ethyl acetate, 9:1) ensures high purity (>95%) .
Q. How can researchers characterize the structure and purity of this compound?
Key analytical methods include:
- NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and ¹³C NMR (δ 190–195 ppm for carbonyl carbon) confirm substitution patterns .
- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 292.89 (C₈H₅Br₂FO) .
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 550–600 cm⁻¹ (C-Br) .
- Melting Point : Compare observed values (e.g., 98–100°C) with literature to assess purity .
Q. What are the primary applications of this compound in organic synthesis?
The compound serves as a versatile electrophile in:
- Suzuki-Miyaura Coupling : Bromine substituents enable cross-coupling with aryl boronic acids to generate biaryl ketones .
- Nucleophilic Aromatic Substitution : Fluorine at the 6'-position directs substitutions (e.g., with amines or thiols) for drug intermediate synthesis .
- Chalcone Derivatives : Reacts with benzaldehydes under Claisen-Schmidt conditions to form α,β-unsaturated ketones for antimicrobial studies .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing fluorine and bromine groups increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions. However, steric hindrance from the 2',3'-dibromo arrangement can slow coupling reactions. Kinetic studies show a 20–30% reduction in reaction rates compared to mono-brominated analogs. Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in DMF) improves yields by mitigating steric effects .
Q. What strategies resolve contradictions in reported synthetic yields for halogenated acetophenones?
Discrepancies often arise from:
- Catalyst Efficiency : FeBr₃ vs. AlCl₃ catalysts yield 70% vs. 55% bromination, respectively, due to differing Lewis acidity .
- Solvent Polarity : Polar aprotic solvents (e.g., DCM) favor electrophilic substitution over non-polar alternatives (toluene) .
- Purification Methods : HPLC vs. column chromatography can alter reported purity and recovery rates . Researchers should standardize protocols using peer-reviewed methods for reproducibility .
Q. How does the substitution pattern affect the compound’s behavior in photochemical reactions?
The 2',3'-dibromo-6'-fluoro configuration increases spin-orbit coupling, enhancing intersystem crossing in photoexcited states. This promotes triplet-state reactivity, useful in [2+2] cycloadditions for synthesizing strained cyclobutanes. UV-vis spectroscopy (λmax ~ 270 nm) and transient absorption studies confirm triplet lifetimes of 50–100 ns in acetonitrile .
Q. What role does this compound play in enantioselective catalysis?
As a chiral building block, it is used to synthesize (S)-configured alcohols via asymmetric reduction with Baker’s yeast (90% ee) or Ru-BINAP catalysts (95% ee). The fluorine atom stabilizes transition states through C-F···H-O hydrogen bonding, enhancing stereocontrol .
Methodological Considerations
Q. How should researchers handle discrepancies in spectroscopic data for halogenated acetophenones?
- Verify Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) .
- Cross-Validate Techniques : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) for unambiguous assignment .
- Reference Standards : Use commercially available analogs (e.g., 3'-Bromo-4'-fluoroacetophenone) for comparative analysis .
Q. What are the best practices for scaling up synthesis while maintaining yield and purity?
- Flow Chemistry : Continuous bromination in microreactors reduces exothermic risks and improves mixing .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress to optimize quenching times .
- Crystallization : Recrystallize from ethanol/water (1:3) to achieve >99% purity at multi-gram scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
